3-Fluorobutane-1-sulfonyl chloride
Overview
Description
3-Fluorobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H8ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom on the butane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-fluorobutane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Fluorobutane-1-sulfonic acid+Thionyl chloride→3-Fluorobutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
This method is efficient and yields a high purity product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, acetonitrile
Major Products Formed
Sulfonamides: Formed from reaction with amines
Sulfonate Esters: Formed from reaction with alcohols
Sulfonate Thioesters: Formed from reaction with thiols
Scientific Research Applications
3-Fluorobutane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules and as a probe in chemical biology studies.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluorobutane-1-sulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonyl derivatives. The molecular targets include amino groups in proteins and other nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propane-1-sulfonyl chloride
Uniqueness
3-Fluorobutane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. The fluorine atom can influence the compound’s stability, reactivity, and interaction with biological molecules.
Properties
IUPAC Name |
3-fluorobutane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLQWPKFMSUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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